methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
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Overview
Description
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a complex organic compound that belongs to the class of thienoindole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical engineering . The unique structure of this compound, which includes a fused thiophene and indole ring system, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor thienoindole compound, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienoindole compounds .
Scientific Research Applications
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoindole derivatives, such as methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate and ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate .
Uniqueness
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H9Br2NO2S |
---|---|
Molecular Weight |
403.09 g/mol |
IUPAC Name |
methyl 6,7-dibromo-4-methylthieno[2,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H9Br2NO2S/c1-16-10-5-9(15)8(14)3-6(10)7-4-11(13(17)18-2)19-12(7)16/h3-5H,1-2H3 |
InChI Key |
PIYXZEMEUVTFEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1SC(=C3)C(=O)OC)Br)Br |
Origin of Product |
United States |
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